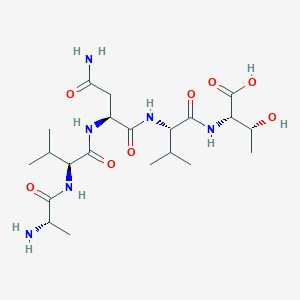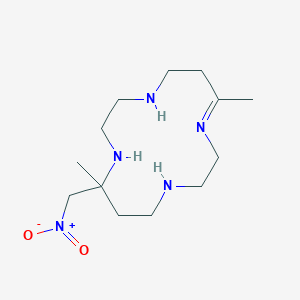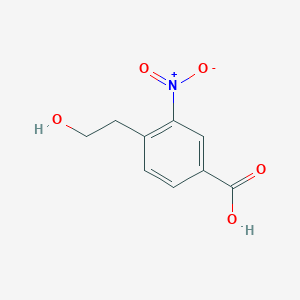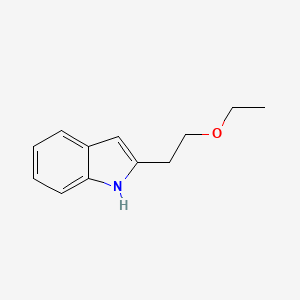![molecular formula C25H24NOP B14271396 Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- CAS No. 154851-91-9](/img/structure/B14271396.png)
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group bonded to a naphthalenyl and diphenyl moiety, making it an interesting subject for research in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amides typically involves the reaction of diarylphosphine oxides with amines. One efficient method is through electrosynthesis, where diarylphosphine oxides and amines undergo oxidative cross-coupling under mild and metal-free conditions . This method provides good to excellent yields and is considered environmentally friendly.
Industrial Production Methods
Industrial production of phosphinic amides can be achieved through various catalytic processes. For instance, the use of zinc dichloride as a catalyst in the reaction of diphenylphosphine with amines has been reported . This method allows for the formation of phosphinic amides with high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amides can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of the amide group with other functional groups using reagents like phosphorus trichloride (PCl₃).
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amides include:
Oxidizing agents: H₂O₂, S₈, Se
Reducing agents: LiAlH₄
Substitution reagents: PCl₃
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic amides can yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Phosphinic amides have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and catalysts in organic synthesis.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of phosphinic amides involves their ability to act as ligands, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the phosphinic amide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- include:
- Diphenylphosphoryl-phosphinic amides
- Diphenylphosphorothioyl-phosphinic amides
- Diphenylphosphoroselenoyl-phosphinic amides
Uniqueness
What sets phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
154851-91-9 |
|---|---|
Formule moléculaire |
C25H24NOP |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(1R)-N-diphenylphosphoryl-1-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C25H24NOP/c1-2-25(22-18-17-20-11-9-10-12-21(20)19-22)26-28(27,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19,25H,2H2,1H3,(H,26,27)/t25-/m1/s1 |
Clé InChI |
IUGRYWWQBVAQRT-RUZDIDTESA-N |
SMILES isomérique |
CC[C@H](C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCC(C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


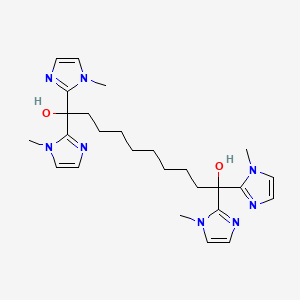
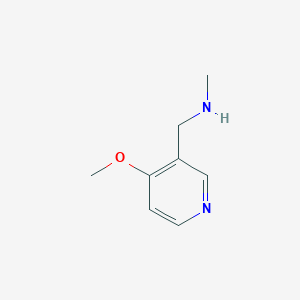
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
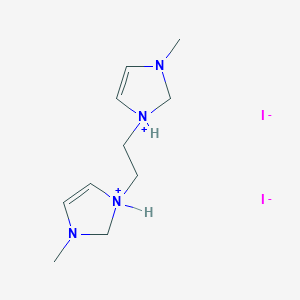
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
